2-(Biphenyl-4-yl)-2-oxoethyl 4-nitrobenzoate
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Overview
Description
2-(Biphenyl-4-yl)-2-oxoethyl 4-nitrobenzoate is an organic compound that features a biphenyl group and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 4-nitrobenzoate typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of biphenyl using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the acylated biphenyl with 4-nitrobenzoic acid under acidic conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Biphenyl-4-yl)-2-oxoethyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of halogen or sulfonyl groups to the biphenyl ring
Scientific Research Applications
2-(Biphenyl-4-yl)-2-oxoethyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 4-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the biphenyl moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4’-Acetyl (1,1’-Biphenyl)-4-yl 2-Methyl-3-Nitrobenzoate
- Methyl 4-Nitrobenzoate
- Ethyl 4-Methyl-3-Nitrobenzoate
Uniqueness
2-(Biphenyl-4-yl)-2-oxoethyl 4-nitrobenzoate is unique due to its combination of a biphenyl group and a nitrobenzoate ester, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C21H15NO5 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 4-nitrobenzoate |
InChI |
InChI=1S/C21H15NO5/c23-20(14-27-21(24)18-10-12-19(13-11-18)22(25)26)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-13H,14H2 |
InChI Key |
ZRYNSGZTIOIMKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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